1,8-Dimethoxyanthraquinone

Vue d'ensemble

Description

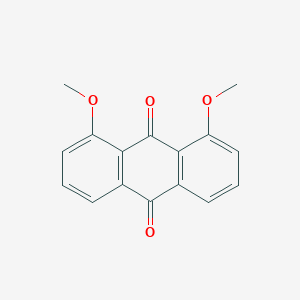

1,8-Dimethoxyanthraquinone (CAS: 117-10-2) is a synthetic anthraquinone derivative characterized by two methoxy (-OCH₃) groups at positions 1 and 8 of the anthraquinone backbone. It is synthesized via methoxylation of 1,8-dihydroxyanthraquinone using dimethyl sulfate and potassium carbonate in acetone, achieving a high yield of 95% . The compound crystallizes as yellow solids with a melting point of 223°C and exhibits spectral properties consistent with its structure (e.g., ¹H NMR: δ 3.98 ppm for methoxy protons; MS: m/z 268 [M⁺]) . Its primary applications include serving as a precursor for synthesizing anthracene derivatives and tetrahydroxytetraphenylene compounds in materials chemistry .

Méthodes De Préparation

Nitro Group Substitution via Alkoxylation

The most widely documented industrial method involves the nucleophilic substitution of nitro groups in dinitroanthraquinones using methanol in the presence of potassium hydroxide (KOH). This approach, detailed in US Patent 4,278,607 , addresses limitations of earlier processes, such as prolonged reaction times and by-product formation.

Reaction Mechanism and Conditions

1,5- or 1,8-dinitroanthraquinone undergoes methoxylation at elevated temperatures (80–100°C) with a methanol-to-substrate molar ratio of 10:1. KOH acts as both a base and catalyst, facilitating nitro group displacement. The reaction proceeds via a two-step pathway:

-

Nucleophilic attack : Methanol deprotonates to generate methoxide ions, which replace nitro groups.

-

By-product mitigation : Controlled temperature and stoichiometry minimize hydrolysis to hydroxyl intermediates.

-

Temperature : 90°C

-

Reaction time : 12–14 hours (vs. 18–50 hours in prior methods)

-

KOH concentration : 15–20% w/w relative to methanol

-

Yield : 78–82% (crude), with 10–15% by-products (e.g., mono-methoxy derivatives)

Workup and Environmental Considerations

Post-reaction, the mixture is diluted with water to precipitate the product. Filtration yields a solid residue, while the methanol-water filtrate requires distillation for reuse, reducing effluent toxicity . This step remains a bottleneck due to energy-intensive solvent recovery.

Reduction-Oxidation Pathways from Anthracene Derivatives

Alternative routes involve anthracene precursors, as highlighted in Thieme’s Synthesis (2012) . While focused on 1,4,5,8-tetramethoxyanthracene, the methodology provides insights into functionalizing anthraquinones.

Zinc Dust Reduction in Acetic Acid

Contradictory reports exist regarding the reduction of 1,8-dimethoxyanthraquinone to 1,8-dimethoxyanthracene using zinc dust in refluxing acetic acid . Successful reduction would enable a reversible pathway, but yields are inconsistent (<50%), likely due to over-reduction or polymerization side reactions.

Comparative Analysis of Methods

*Reported for tetramethoxyanthracene; extrapolated for hypothetical quinone synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1,8-Dimethoxyanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones .

Applications De Recherche Scientifique

1,8-Dimethoxyanthraquinone has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.

Biology: It has been studied for its potential antibacterial and antifungal properties.

Medicine: Research has explored its use in developing new pharmaceuticals with anticancer and antimicrobial activities.

Industry: It is used in the production of dyes, pigments, and other colorants

Mécanisme D'action

The mechanism of action of 1,8-dimethoxyanthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species, causing oxidative stress and damage to cellular components .

Comparaison Avec Des Composés Similaires

Comparison with Similar Anthraquinone Derivatives

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Anthraquinones

Key Observations :

- Steric Effects: The 1,8-dimethoxy substitution creates steric hindrance, reducing binding affinity in molecular docking studies compared to mono-methoxy or hydroxylated analogues .

- Polarity: 1,8-Dihydroxyanthraquinone (hydroxyl groups) is more polar than its methoxy counterpart, enhancing solubility in aqueous systems .

Table 2: Comparative Bioactivity of Anthraquinones

Key Findings :

- Enzyme Inhibition : Methoxy substitution at 1,8 positions abolishes anti-cholinesterase activity, whereas hydroxyl groups (e.g., in alaternin) retain potency (IC₅₀ = 6.3–15.2 µM) .

- Cytotoxicity: 1,3-Dimethoxyanthraquinone shows superior anticancer activity over 1,8-dimethoxy derivatives, likely due to reduced steric hindrance at positions 1 and 3 .

Activité Biologique

1,8-Dimethoxyanthraquinone is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential applications in medicine and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two methoxy groups at the 1 and 8 positions of the anthraquinone structure. This unique substitution pattern influences its chemical reactivity and biological activity compared to other anthraquinones.

Antibacterial Activity : The primary target of this compound is bacterial cells, particularly strains of Salmonella. The compound exhibits bactericidal effects by inhibiting bacterial growth through interference with essential biochemical pathways such as DNA replication and protein synthesis. The minimal inhibitory concentrations (MICs) for various Salmonella strains range from 8 to 256 µg/mL .

Cytotoxic Effects : In vitro studies have demonstrated that this compound induces cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia). The mechanism involves modulation of cell signaling pathways and gene expression, leading to apoptosis in tumor cells.

Biochemical Pathways

The compound interacts with various enzymes and proteins, playing a role in several metabolic pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and elimination.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Mechanism of Action | MIC Range (µg/mL) |

|---|---|---|---|

| Antibacterial | Salmonella strains | Inhibition of DNA/protein synthesis | 8 - 256 |

| Cytotoxic | MCF-7, K-562 | Induction of apoptosis via signaling pathway modulation | N/A |

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on MCF-7 cells, researchers observed a dose-dependent increase in apoptosis markers. The compound was found to significantly reduce cell viability at concentrations above 10 µM , indicating potential as an anticancer agent .

Case Study 2: Antibacterial Efficacy

A study focusing on the antibacterial properties against Salmonella reported that treatment with this compound resulted in a significant reduction in bacterial load in vitro. The study highlighted its potential use as a natural antibacterial agent in food preservation .

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound remain largely unexplored. However, its lipophilicity suggests that it may be well absorbed across biological membranes. Toxicity studies indicate that while it shows promise as an antibacterial and anticancer agent, further research is necessary to fully understand its safety profile in vivo .

Applications in Medicine and Industry

This compound has potential applications in:

Q & A

Q. Basic Research: Synthesis and Characterization

Q. Q1. What are the most efficient synthetic routes for 1,8-dimethoxyanthraquinone, and how can scalability challenges be addressed?

Methodological Answer: The synthesis of this compound typically involves a four-step, column-free protocol starting from 1,8-dihydroxyanthraquinone ():

Methylation : React 1,8-dihydroxyanthraquinone with dimethyl sulfate (3.5 eq.) to yield this compound (95% yield).

Reduction : Use zinc dust in refluxing 10% aqueous NaOH to reduce the product to 1,8-dimethoxyanthracene (96% yield).

Diels-Alder Reaction : React anthracene derivatives under controlled conditions to form 1,8-dimethoxytriptycene (67% yield).

Deprotection : Remove methoxy groups using BBr₃ in anhydrous DCM, yielding 1,8-dihydroxytriptycene (80% yield).

Scalability Tip : Limit precursor batches to 5g during Diels-Alder steps to avoid explosive intermediates. Recrystallization from acetone ensures purity .

Q. Basic Research: Analytical Techniques

Q. Q2. Which spectroscopic and crystallographic methods are optimal for characterizing this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Resolves polymorphic variations (e.g., five polymorphs of 1,8-dihydroxyanthraquinone) by analyzing space groups (e.g., P4₁, Pca2₁) and Z′ values (independent molecules per unit cell) .

- Hirshfeld Surface Analysis : Identifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for stability. For example, polymorph 1 (most stable) shows distinct fingerprint plots compared to metastable forms .

- Fluorescence Spectroscopy : Quantifies solvent-dependent emission properties (e.g., λmax shifts in polar solvents like DMSO) .

Q. Advanced Research: Structure-Activity Relationships

Q. Q3. How does methoxy substitution at positions 1 and 8 influence bioactivity compared to hydroxylated anthraquinones?

Methodological Answer:

- Anti-Cholinesterase Activity : Hydroxylated derivatives (e.g., alaternin, IC₅₀ = 6.3 µM for α-AChE) outperform methoxylated analogues. This compound shows reduced activity due to steric hindrance from methoxy groups, which disrupt hydrogen bonding with enzyme residues (e.g., ASN 141, SER 116) .

- Binding Affinity : Molecular docking reveals that this compound has lower binding energy (−5.5 kcal/mol) compared to 2-hydroxy-1-methoxyanthraquinone (−7.2 kcal/mol), attributed to unfavorable steric interactions .

Q. Advanced Research: Data Contradictions

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Comparative Assays : Standardize enzyme sources (e.g., human vs. recombinant AChE) and solvent systems (e.g., DMSO vs. aqueous buffers) to minimize variability .

- Metabolic Activation Studies : Test pro-drug activation pathways. For example, anthraquinones may require microbial metabolism (e.g., gut flora) to release active hydroxylated forms .

- Polymorph Screening : Assess bioactivity across polymorphs. Polymorph 1 (most stable) may exhibit different solubility and bioavailability than metastable forms .

Q. Advanced Research: Computational vs. Experimental Data

Q. Q5. What discrepancies exist between computational predictions and experimental results for this compound’s intermolecular interactions?

Methodological Answer:

- Force Field Limitations : COMPASS and CVFF force fields overestimate hydrogen bond strengths in polymorph 2 (Pca2₁) compared to density functional theory (SIESTA) .

- Hirshfeld Surface Validation : Experimental Hirshfeld plots (derived from X-ray data) highlight missing van der Waals interactions in computational models, necessitating hybrid QM/MM approaches .

Q. Advanced Research: Polymorphic Stability

Q. Q6. Which experimental strategies can determine the relative thermodynamic stability of this compound polymorphs?

Methodological Answer:

- Competitive Solubility Tests : Dissolve polymorphs in saturated solutions (e.g., acetone) and monitor phase transitions. Polymorph 1 (P4₁) dominates after 72 hours .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures. Polymorph 4 (P2₁/n) decomposes at 230°C, while polymorph 1 remains stable up to 280°C .

Propriétés

IUPAC Name |

1,8-dimethoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-3-5-9-13(11)16(18)14-10(15(9)17)6-4-8-12(14)20-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSZITHNACKGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064314 | |

| Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6407-55-2 | |

| Record name | 1,8-Dimethoxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6407-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dimethoxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006407552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dimethoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Dimethoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dimethoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-Dimethoxyanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPF2MDR3G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.